3-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one
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Overview
Description
3-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one typically involves multiple steps. One common route includes the following steps:
Formation of the oxolan ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the methoxyphenyl groups: This step is achieved through a Friedel-Crafts alkylation reaction, using an appropriate catalyst such as aluminum chloride.
Formation of the pyrrolo[2,3-d]pyrimidin-2-one core: This step involves the condensation of a suitable amine with a pyrimidine derivative under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the oxolan ring or the pyrrolo[2,3-d]pyrimidin-2-one core, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered ring structures.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industry, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 3-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-thione: This compound features a thione group instead of a ketone group, leading to different reactivity and biological activity.
3-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine: This compound features an amine group instead of a ketone group, leading to different reactivity and biological activity.
Uniqueness
The uniqueness of 3-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one lies in its combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C33H33N3O6 |
---|---|
Molecular Weight |
567.6 g/mol |
IUPAC Name |
3-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C33H33N3O6/c1-21-17-22-19-36(32(38)35-31(22)34-21)30-18-28(37)29(42-30)20-41-33(23-7-5-4-6-8-23,24-9-13-26(39-2)14-10-24)25-11-15-27(40-3)16-12-25/h4-17,19,28-30,37H,18,20H2,1-3H3,(H,34,35,38) |
InChI Key |
JVHJJHVRIUFXMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CN(C(=O)N=C2N1)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origin of Product |
United States |
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